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Compound of Interest

Compound Name: 1-Chloro-4-(2-methylallyl)benzene

Cat. No.: B1607111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Chloro-4-(2-
methylallyl)benzene, a halogenated aryl-substituted alkene of interest in synthetic and

medicinal chemistry. Due to the limited availability of public experimental spectra, this

document presents predicted data based on established spectroscopic principles and data

from analogous compounds. The guide also outlines the standard experimental protocols for

obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Chloro-4-(2-
methylallyl)benzene. These predictions are derived from the analysis of its chemical structure,

which includes a para-substituted chlorobenzene ring and a 2-methylallyl group.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.25 d 2H Aromatic (H-2, H-6)

~7.10 d 2H Aromatic (H-3, H-5)

~4.85 s 1H Vinylic (=CH₂)

~4.80 s 1H Vinylic (=CH₂)

~3.30 s 2H Allylic (-CH₂-)

~1.75 s 3H Methyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~145 Quaternary Allylic (=C(CH₃)₂)

~139 Aromatic (C-4)

~132 Aromatic (C-1)

~130 Aromatic (C-3, C-5)

~128 Aromatic (C-2, C-6)

~112 Vinylic (=CH₂)

~45 Allylic (-CH₂)

~22 Methyl (-CH₃)

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2970-2910 Medium Aliphatic C-H Stretch

~1650 Medium C=C Stretch (Alkene)

~1600, ~1490 Strong C=C Stretch (Aromatic)

~1090 Strong C-Cl Stretch (Aromatic)

~890 Strong =CH₂ Out-of-Plane Bend

~820 Strong
p-Substituted Benzene C-H

Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion

166/168 [M]⁺ (Molecular Ion)

151/153 [M - CH₃]⁺

131 [M - Cl]⁺

128 [M - HCl - H]⁺

115 [C₉H₇]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a

more modern Bruker Avance (e.g., 400 MHz), is employed for both ¹H and ¹³C NMR analysis.
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Sample Preparation: Approximately 5-10 mg of 1-Chloro-4-(2-methylallyl)benzene is

dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard

5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard (0 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 90°, a

spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient

number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is obtained using a proton-decoupled

pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (2-5 seconds) are typically required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer is utilized for this analysis.

Sample Preparation (Neat Liquid): As 1-Chloro-4-(2-methylallyl)benzene is a liquid at room

temperature, the spectrum is conveniently recorded as a neat liquid. A small drop of the

sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates, forming a thin capillary film. Alternatively, a single drop can be placed on the crystal of

an Attenuated Total Reflectance (ATR) accessory.[1]

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded first. The sample is then placed, and the sample spectrum is acquired. Typically, 16

to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-infrared range (4000-400

cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

2.3. Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation, is used. An electron ionization (EI) source is standard

for the analysis of relatively small, volatile organic molecules.

Sample Introduction: A dilute solution of 1-Chloro-4-(2-methylallyl)benzene in a volatile

solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC is

equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based

column) to separate the analyte from any impurities.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. In the EI source, the molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer),

which separates them based on their mass-to-charge ratio (m/z).

Detection and Data Processing: The detector records the abundance of each ion, and a

mass spectrum is generated by plotting the relative intensity of the ions as a function of their

m/z values.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Chloro-4-(2-methylallyl)benzene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1607111#spectroscopic-data-for-1-chloro-4-2-
methylallyl-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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